![molecular formula C23H18N2O3S B2558547 Benzoate de méthyle 4-{[(4-oxo-3-phényl-3,4-dihydroquinazolin-2-yl)sulfanyl]méthyl} CAS No. 383894-83-5](/img/structure/B2558547.png)
Benzoate de méthyle 4-{[(4-oxo-3-phényl-3,4-dihydroquinazolin-2-yl)sulfanyl]méthyl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied . These molecules often have a flattened structure. The dihedral angles of the quinazolinone plane and other parts of the molecule can vary .Chemical Reactions Analysis
Quinazolinone derivatives can react with various compounds. For instance, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Activité antibactérienne
Les quinazolinones sont reconnues pour leur potentiel en tant qu’agents antibactériens. La flexibilité structurale des dérivés de la quinazolinone permet la synthèse d’analogues pouvant cibler une variété de souches bactériennes. Le groupe sulfanyl présent dans le composé peut être crucial pour interagir avec les enzymes bactériennes, inhibant potentiellement leur fonction et conduisant à des effets antibactériens .
Propriétés antivirales
Des recherches ont indiqué que les dérivés de la quinazolinone peuvent présenter des propriétés antivirales. La capacité du composé à interférer avec la réplication virale en fait un candidat pour le développement de nouveaux médicaments antiviraux. Son efficacité contre les virus doit être explorée par des études in vitro et in vivo pour déterminer son plein potentiel .
Recherche anticancéreuse
Les quinazolinones sont également explorées pour leurs propriétés anticancéreuses. Elles peuvent agir comme des inhibiteurs de kinases, perturbant les voies de signalisation des cellules cancéreuses. Le groupe phényle dans le composé peut être modifié pour cibler des cellules cancéreuses spécifiques, ce qui en fait un échafaudage précieux pour la conception de nouveaux médicaments anticancéreux .
Inhibition enzymatique
La structure du composé suggère un potentiel en tant qu’inhibiteur enzymatique. Il pourrait être conçu pour se lier aux sites actifs des enzymes, empêchant leur fonction normale, ce qui est une stratégie courante dans le développement de médicaments pour diverses maladies, y compris les troubles métaboliques .
Activité anti-VIH
Certains dérivés de la quinazolinone se sont avérés prometteurs en tant qu’agents anti-VIH. Le composé pourrait être étudié pour sa capacité à inhiber la réplication du VIH en ciblant des protéines clés impliquées dans le cycle de vie du virus .
Inhibition de la COX-2 et activité anti-inflammatoire
Le composé présente une similitude structurale avec des inhibiteurs de la COX-2 connus, ce qui suggère son utilisation potentielle dans les thérapies anti-inflammatoires. La COX-2 est une enzyme qui joue un rôle important dans le processus inflammatoire, et son inhibition peut conduire à des effets anti-inflammatoires. Cette application est particulièrement pertinente dans le contexte des maladies inflammatoires chroniques .
Mécanisme D'action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The compound’s interaction with its targets likely results in changes to cellular processes, potentially inhibiting the function of certain enzymes or disrupting cellular structures .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinone derivatives, it is likely that the compound affects multiple pathways, leading to downstream effects such as the inhibition of cell growth or replication .
Result of Action
Based on the known activities of quinazolinone derivatives, the compound may result in the inhibition of cell growth or replication, potentially through the disruption of cellular structures or the inhibition of certain enzymes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s quinazolinone moiety allows it to bind to the active sites of these enzymes, potentially inhibiting their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .
Cellular Effects
The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting bacterial infections. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
methyl 4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-28-22(27)17-13-11-16(12-14-17)15-29-23-24-20-10-6-5-9-19(20)21(26)25(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWDYEVESSUYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

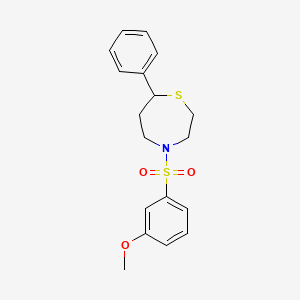
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

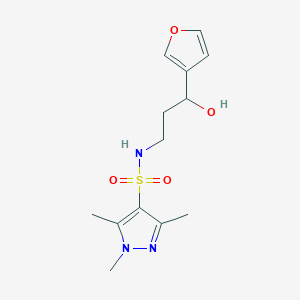
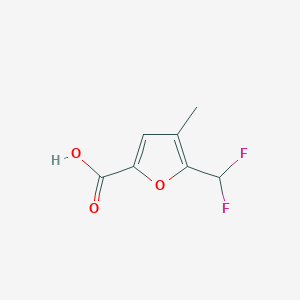
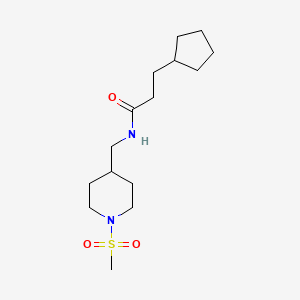
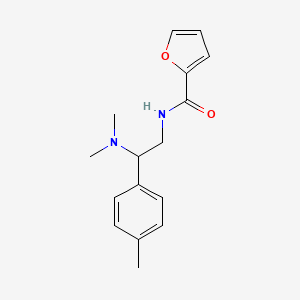
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)

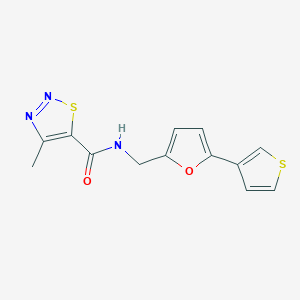
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)